molecular formula C54H73F3N14O14 B12293715 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA

Cat. No.: B12293715
M. Wt: 1199.2 g/mol
InChI Key: LZLMAVOVSHAXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA is a complex peptide compound composed of multiple amino acids. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA involves the sequential addition of amino acids in a specific order. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise construction of the peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as tryptophan and tyrosine, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds within the peptide, resulting in the cleavage of these bonds.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through specific chemical reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids. The reaction conditions typically involve mild temperatures and controlled pH levels.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used under mild conditions.

    Substitution: Substitution reactions often require the use of specific catalysts and protecting groups to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in the formation of free thiol groups.

Scientific Research Applications

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways.

Comparison with Similar Compounds

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA can be compared with other similar peptide compounds, such as:

    H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2.CH3CO2H: This compound has a similar structure but includes additional amino acids and a different terminal group.

    Nafarelin: A gonadotropin-releasing hormone agonist with a different amino acid sequence and therapeutic application.

The uniqueness of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N14O12.C2HF3O2/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35;3-2(4,5)1(6)7/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLMAVOVSHAXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H73F3N14O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1199.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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